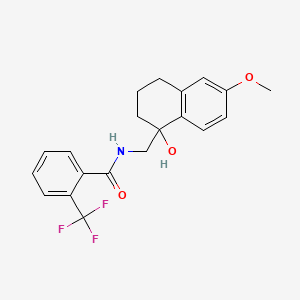
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H20F3NO3 and its molecular weight is 379.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety with a hydroxyl and methoxy group, along with a trifluoromethylbenzamide group. This combination may contribute to its biological activity, particularly in interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N1O3 |
| Molecular Weight | 347.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may interact with specific receptors and enzymes in the body. For instance, studies on related tetrahydronaphthalene derivatives have shown potential interactions with sigma receptors, which are implicated in various neurological processes and tumor biology .
Anticancer Activity
Several studies have explored the anticancer properties of tetrahydronaphthalene derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the functional groups can significantly enhance or reduce anticancer efficacy .
Neuroprotective Effects
The neuroprotective potential of tetrahydronaphthalene derivatives has also been investigated. Compounds that target sigma receptors may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of a series of tetrahydronaphthalene derivatives on human cancer cell lines. The results showed that certain modifications led to increased potency compared to standard treatments like doxorubicin. The IC50 values were significantly lower for some derivatives, indicating higher efficacy .
- Neuroprotective Study : In another study focusing on neuroprotection, a related compound demonstrated significant protective effects against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in treating conditions such as Alzheimer's disease .
Propiedades
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-27-14-8-9-16-13(11-14)5-4-10-19(16,26)12-24-18(25)15-6-2-3-7-17(15)20(21,22)23/h2-3,6-9,11,26H,4-5,10,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNLSACVYOQSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













